molecular formula C8H12N2O B1526569 1-butyl-1H-pyrazole-4-carbaldehyde CAS No. 904294-74-2

1-butyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526569
CAS No.: 904294-74-2
M. Wt: 152.19 g/mol
InChI Key: IMLOLEILTXRKBO-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-4-carbaldehyde is a versatile chemical building block in organic synthesis and medicinal chemistry research. As a pyrazole-4-carbaldehyde derivative, it serves as a key precursor for the development of novel heterocyclic compounds through reactions such as condensations and cyclizations. The pyrazole scaffold is recognized as a "biologically privileged" structure in drug discovery due to its presence in a wide range of therapeutic agents . Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antibacterial, anticancer, antifungal, anti-inflammatory, and antioxidant properties . The specific substitution pattern on the pyrazole ring—such as the butyl group at the N1 position and the formyl group at the C4 position—is critical for modulating the compound's interactions with biological targets and optimizing its physicochemical properties . This aldehyde is particularly valuable for constructing more complex molecules, such as through multicomponent reactions (MCRs), which are powerful tools for the efficient and step-economical synthesis of diverse compound libraries for high-throughput screening . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-butylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLOLEILTXRKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Butyl-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of 1-butyl-1H-pyrazole-4-carbaldehyde, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-butyl-1H-pyrazole-4-carbaldehyde is C9H14N2O. It features a pyrazole ring with a butyl group and an aldehyde functional group, which are critical for its biological activity. The synthesis typically involves the reaction of pyrazole derivatives with aldehydes under acidic conditions, often utilizing solvents like DMF and hydrochloric acid for optimal yield.

Biological Activities

1-Butyl-1H-pyrazole-4-carbaldehyde exhibits several notable biological activities:

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-butyl-1H-pyrazole-4-carbaldehyde, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to 1-butyl-1H-pyrazole-4-carbaldehyde have demonstrated activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit inflammatory pathways, potentially serving as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs). The presence of electron-donating groups in similar derivatives has been linked to enhanced anti-inflammatory activity .

Antioxidant Activity
Antioxidant properties are another area of interest. Research on related pyrazole compounds indicates they can scavenge free radicals effectively, suggesting that 1-butyl-1H-pyrazole-4-carbaldehyde may also exhibit this beneficial property. Studies employing DPPH and nitric oxide scavenging assays have shown promising results in antioxidant activity .

The biological effects of 1-butyl-1H-pyrazole-4-carbaldehyde are attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This mechanism is crucial in disrupting normal cellular processes, thereby exerting its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Antioxidant Evaluation Compounds derived from pyrazole showed significant antioxidant activity using DPPH and hydroxyl radical scavenging methods .
Anti-inflammatory Screening Derivatives exhibited considerable anti-inflammatory effects compared to standard NSAIDs like diclofenac sodium .
Antimicrobial Testing Demonstrated effectiveness against various pathogens at low concentrations, indicating potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrazole derivatives, including 1-butyl-1H-pyrazole-4-carbaldehyde, have shown significant potential as anticancer agents. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing the pyrazole scaffold have been linked to selective anti-proliferative actions against human cancer cells, suggesting their utility in developing new cancer therapies .

Mechanisms of Action
The anticancer properties are often attributed to the ability of these compounds to interfere with cell cycle progression and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance biological activity, making it a target for further drug development .

Organic Synthesis

Synthesis of Complex Molecules
1-butyl-1H-pyrazole-4-carbaldehyde is utilized in organic synthesis as a building block for creating more complex molecules. The Vilsmeier-Haack reaction is a common method employed to synthesize pyrazole derivatives from aromatic compounds, highlighting its importance in synthetic organic chemistry .

Functionalization Potential
The aldehyde group in 1-butyl-1H-pyrazole-4-carbaldehyde allows for further functionalization, enabling the synthesis of various derivatives with potential biological activities. This versatility makes it an attractive intermediate for chemists looking to explore new chemical entities .

Materials Science

Development of Novel Materials
Research has indicated that pyrazole derivatives can be incorporated into materials science applications due to their unique electronic properties. For example, they can be used in the development of sensors and photovoltaic materials. The incorporation of 1-butyl-1H-pyrazole-4-carbaldehyde into polymer matrices has been studied for enhancing material properties such as thermal stability and conductivity .

Case Studies

Study Objective Findings
Wazalwar et al. (2020)Synthesis and characterization of pyrazole derivativesIdentified significant anticancer activity against various cell lines; detailed structural analysis using X-ray crystallography .
ACS Omega (2022)Evaluation of bioactivity of pyrazole derivativesDemonstrated inhibition of tumor growth in vivo; highlighted structure-activity relationships .
MDPI (2024)Application of Vilsmeier-Haack reactionSuccessfully synthesized novel pyrazole derivatives with enhanced properties for potential use in electronics .

Comparison with Similar Compounds

Structural Influence on Bioactivity

  • Electron-Donating Groups : Derivatives with electron-donating substituents (e.g., 4-methoxy in 4c ) exhibit enhanced antioxidant activity due to increased aromatic stabilization. For example, 4c (1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) showed near-standard anti-inflammatory activity .
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4b , 4e ) demonstrated moderate activity, likely due to reduced electron density at the pyrazole core .
  • Lipophilicity : The butyl group in 1-butyl-1H-pyrazole-4-carbaldehyde may improve membrane permeability compared to shorter-chain analogs (e.g., ethyl or methyl derivatives), though biological data are lacking .

Spectral Trends

  • Aldehyde Proton : The δ(CHO) in ¹H NMR consistently appears at ~9.1–9.5 ppm across derivatives, confirming minimal electronic perturbation from N1/C3 substituents .
  • C=O Stretching : IR absorption for the aldehyde group ranges from 1628–1670 cm⁻¹, with slight shifts depending on adjacent substituents .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted pyrazole-4-carbaldehydes generally follows a multi-step approach:

  • Formation of the pyrazole core or modification of an existing pyrazole.
  • Introduction of the N-alkyl substituent (in this case, butyl) via alkylation.
  • Formylation at the 4-position of the pyrazole ring, commonly using the Vilsmeier-Haack reaction.

Alkylation of Pyrazole Nitrogen (N1 Position)

The N-alkylation step is key to introducing the butyl group at the N1 position of the pyrazole. This is often achieved by:

  • Treating the pyrazole with a base such as sodium hydride (NaH) to deprotonate the N1-H.
  • Subsequent reaction with an alkyl halide, such as butyl bromide or butyl chloride, in a polar aprotic solvent like DMF.

Example conditions:

Step Reagents/Conditions Yield (%) Notes
N1-alkylation NaH, DMF, 0-60 °C, 1 h; then n-butyl halide 70-85% Efficient alkylation of pyrazole N1

This approach is supported by analogous methods for benzylation of pyrazole nitrogen reported in the literature, which can be adapted for butylation.

Formylation at the 4-Position (Vilsmeier-Haack Reaction)

The aldehyde group at the 4-position is typically introduced via the Vilsmeier-Haack reaction, which involves:

  • Treatment of the N-alkylated pyrazole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • Heating the reaction mixture at moderate temperatures (around 70 °C) for several hours (often overnight).

Typical reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack formylation POCl3, DMF, 70 °C, 12-24 h 60-85% Efficient formylation of pyrazole 4-position

This method is widely used for pyrazole-4-carbaldehyde synthesis and is noted for its reliability and moderate to high yields.

Alternative Synthetic Routes

Other methods reported for pyrazole-4-carbaldehyde derivatives include:

  • Lithiation of pyrazole followed by quenching with DMF to introduce the aldehyde group.
  • Cross-coupling reactions catalyzed by palladium complexes to introduce substituents at various positions on the pyrazole ring, though these are more common for carbon-carbon bond formation rather than direct formylation.
  • Cyclization and condensation reactions starting from hydrazine derivatives and β-ketoesters or related compounds to build the pyrazole ring with functional groups already in place.

Summary Table of Preparation Methods for 1-butyl-1H-pyrazole-4-carbaldehyde

Step No. Reaction Type Reagents/Conditions Yield (%) Comments
1 N1-Alkylation NaH, DMF, n-butyl halide, 0-60 °C, 1 h 70-85 Alkylation of pyrazole nitrogen
2 Formylation (Vilsmeier-Haack) POCl3, DMF, 70 °C, 12-24 h 60-85 Introduction of aldehyde at C4 position
3 Alternative lithiation n-BuLi, THF, DMF, -78 °C, then DMF quench ~70 Lithiation followed by formylation
4 Pd-catalyzed cross-coupling (for substituted pyrazoles) Pd catalyst, various conditions Variable Used mainly for C-C bond formation, less direct for aldehyde

Research Findings and Notes

  • The Vilsmeier-Haack reaction is the most convenient and widely applied method for formylation of pyrazole derivatives, including 1-substituted pyrazoles.
  • Alkylation at N1 is efficiently achieved under basic conditions with alkyl halides, with butyl groups introduced similarly to benzyl groups in analogous studies.
  • Alternative methods such as lithiation provide a route to formylation but require careful temperature control and handling of strong bases.
  • Pd-catalyzed cross-coupling reactions have been explored for pyrazole derivatives but are more suited for carbon-carbon bond formation than direct aldehyde introduction.
  • The synthetic methods have been validated by spectroscopic characterization including IR, NMR, and mass spectrometry.

Q & A

Basic: What are the standard synthetic routes for 1-butyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). A common precursor is 1-butyl-1H-pyrazole, which undergoes electrophilic substitution at the 4-position under controlled reflux conditions (~80–100°C) in anhydrous solvents like dichloroethane . Key steps include:

  • Precursor preparation (e.g., alkylation of pyrazole with butyl halides).
  • Optimization of stoichiometry (DMF:POCl₃ ratio ~1:1.2) to minimize side reactions.
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Yield optimization requires addressing:

  • Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ improve regioselectivity during alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance formylation efficiency by stabilizing intermediates .
  • Temperature control : Gradual heating (ramp to 80°C over 30 mins) reduces decomposition.
  • In-line monitoring : Use FTIR or HPLC to track aldehyde formation and adjust reaction kinetics dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and butyl chain integration (e.g., δ 0.9–1.5 ppm for CH₃ and CH₂ groups) .
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H) .
  • Mass spectrometry : ESI-MS or GC-MS validates molecular weight (calc. 180.2 g/mol) and fragmentation patterns .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR)?

Methodological Answer:
Contradictions arise from:

  • Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering NMR shifts. Use deuterated DMSO to stabilize enolic forms .
  • Impurity interference : Cross-validate with 2D NMR (COSY, HSQC) to distinguish signals from byproducts .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural confirmation .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial testing : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer activity .

Advanced: How to design computational models for predicting its reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., aldehyde carbon) .
  • Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) using PyMOL visualization .
  • MD simulations : GROMACS models solvation effects and conformational stability over 100-ns trajectories .

Basic: What are its primary applications in material science?

Methodological Answer:

  • Ligand synthesis : Chelates with transition metals (e.g., Cu²⁺, Fe³⁺) for catalysis or sensor development .
  • Polymer precursors : Aldehyde group enables Schiff base formation for conductive polymers .

Advanced: How to analyze crystallographic data for structural validation?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
  • Refinement : SHELXL-2018 for least-squares refinement; check R-factor convergence (<5%) and ADPs for thermal motion .
  • Validation : PLATON for symmetry checks and CIF validation via IUCr standards .

Basic: How does substitution at the pyrazole ring affect reactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl at position 5) increase aldehyde electrophilicity, enhancing nucleophilic addition .
  • Butyl chain : Enhances lipophilicity, improving membrane permeability in biological assays .

Advanced: Strategies for handling regioselectivity challenges in derivatives

Methodological Answer:

  • Directing groups : Introduce -NO₂ or -OMe at position 3 to steer electrophilic substitution to position 4 .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 mins vs. hours) and improves yield by 15–20% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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